molecular formula C14H18N4OS2 B14933346 2-(cyclopentylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

2-(cyclopentylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

Cat. No.: B14933346
M. Wt: 322.5 g/mol
InChI Key: JEGOYEFTKDNBDY-UHFFFAOYSA-N
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Description

2-(cyclopentylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentylamino group and a thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves multiple steps, starting with the preparation of the thiazole ring system. One common method involves the reaction of cyclopentanone with ethanolamine in the presence of acetic acid and methanol, followed by reduction with sodium tetrahydroborate . The resulting intermediate is then subjected to further reactions to introduce the dimethylthiazole moiety and the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes would need to be developed to ensure that the compound can be produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole ring system or the cyclopentylamino group.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

2-(cyclopentylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes, such as phosphodiesterase 7 (PDE7), by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including modulation of cellular signaling pathways and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(cyclopentylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H18N4OS2

Molecular Weight

322.5 g/mol

IUPAC Name

2-(cyclopentylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H18N4OS2/c1-8-9(2)21-14(15-8)18-12(19)11-7-20-13(17-11)16-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,16,17)(H,15,18,19)

InChI Key

JEGOYEFTKDNBDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NC3CCCC3)C

Origin of Product

United States

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